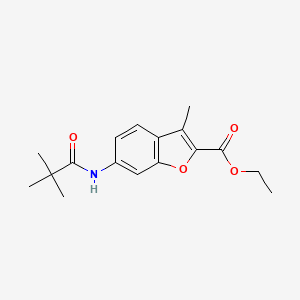
Ethyl 3-methyl-6-pivalamidobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-6-pivalamidobenzofuran-2-carboxylate is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzofuran ring system is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. Benzofuran compounds are known to have unique physicochemical properties .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 3-methyl-6-pivalamidobenzofuran-2-carboxylate is involved in complex organic synthesis and structural elucidation studies, contributing to the understanding of photoisomerization processes. The compound and its analogues have been synthesized through reactions involving ethyl 2–aminothiophene–3–carboxylates and ethyl 2–aminobenzoate, showcasing their versatility in organic chemistry. Isomerization, triggered by irradiation with light or treatment with acetic acid, has been observed, demonstrating the compound's potential in studying molecular dynamics and reaction mechanisms (Pazdera et al., 1997).
Catalysis and Annulation Reactions
This compound serves as a pivotal reactant in [4 + 2] annulation reactions, acting as a 1,4-dipole synthon. It has facilitated the synthesis of highly functionalized tetrahydropyridines with complete regioselectivity, underlining its role in creating complex organic frameworks and contributing to the development of new methodologies in organic synthesis (Xue-Feng Zhu et al., 2003).
Antimicrobial and Cytotoxic Activity
Derivatives of this compound have been synthesized and tested for their biological activities. Studies have highlighted the cytotoxicity of certain carboxamide derivatives against cancer cell lines, indicating the compound's potential as a scaffold for developing new anticancer agents. This highlights the compound's contribution to medicinal chemistry, particularly in the synthesis of molecules with potent biological activities (L. Deady et al., 2005).
Prodrug Development
In the realm of pharmacology, derivatives of this compound have been explored for their potential as prodrugs. Specific derivatives have demonstrated favorable solubility, lipophilicity, and stability against enzymatic cleavage, highlighting the compound's utility in improving drug properties and efficacy (J. Wagner et al., 1980).
Corrosion Inhibition
Research has also extended into the industrial application of this compound derivatives as corrosion inhibitors. These studies have provided insights into the mechanisms of corrosion inhibition and the development of new materials to protect metals in industrial settings, showcasing the compound's versatility beyond the biomedical field (P. Dohare et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 6-(2,2-dimethylpropanoylamino)-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-6-21-15(19)14-10(2)12-8-7-11(9-13(12)22-14)18-16(20)17(3,4)5/h7-9H,6H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFMLIBFTDJROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750244.png)
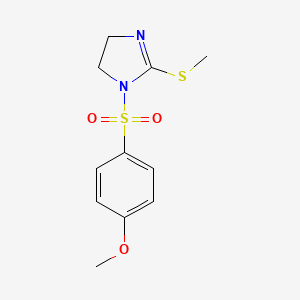
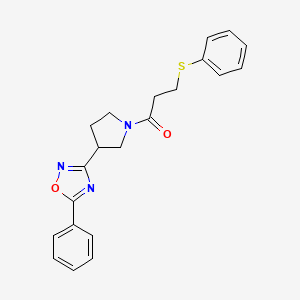
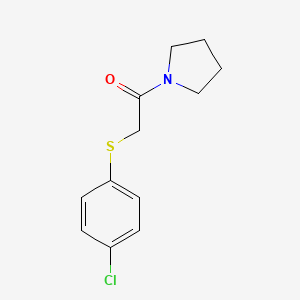
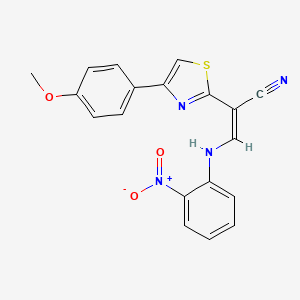
![N-(2,3-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2750252.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B2750254.png)
![5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole](/img/structure/B2750256.png)
![5-Methyl-2-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750257.png)
![4-isopropoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2750259.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2750260.png)
